molecular formula C15H11BrN2O B12091241 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- CAS No. 4546-25-2

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl-

Cat. No.: B12091241
CAS No.: 4546-25-2
M. Wt: 315.16 g/mol
InChI Key: VPVJXWSPNRIXTI-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine, methyl, and phenyl groups in this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 6-bromo-2-methylaniline, and a suitable aldehyde or ketone, such as benzaldehyde.

    Cyclization: The aniline derivative undergoes cyclization with the aldehyde or ketone in the presence of a catalyst, such as acetic acid or sulfuric acid, to form the quinazolinone core.

    Substitution: The phenyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinazoline derivatives with various oxidation states.

    Reduction: Dihydroquinazolinones.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone, 6-chloro-2-methyl-3-phenyl-: Similar structure but with a chlorine atom instead of bromine.

    4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-phenyl-: Similar structure but with a fluorine atom instead of bromine.

    4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl-: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- can influence its reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s interaction with biological targets and its overall chemical behavior.

Properties

CAS No.

4546-25-2

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

6-bromo-2-methyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C15H11BrN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

VPVJXWSPNRIXTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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